BenchChemオンラインストアへようこそ!

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Sulfoximine Bioisosteres Physicochemical Profiling

Procure tert-butyl 2-imino-2-oxo-2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS 2503206-19-5) to access a uniquely enabling sulfoximine building block. Unlike corresponding sulfones or ketone analogs, the =NH group provides a distinct vector for N-functionalization orthogonal to the Boc-piperidine, enabling two-stage library diversification. Its [4.5] spirodecane core delivers conformational constraint critical for CNS target selectivity, while matched-pair analyses confirm equivalent or improved aqueous solubility, permeability, and microsomal stability over matched sulfones. This compound is not functionally interchangeable with smaller-ring [3.5] or [3.3] spiro analogs.

Molecular Formula C13H24N2O3S
Molecular Weight 288.41
CAS No. 2503206-19-5
Cat. No. B2621353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate
CAS2503206-19-5
Molecular FormulaC13H24N2O3S
Molecular Weight288.41
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CCS(=N)(=O)C2
InChIInChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)6-9-19(14,17)10-13/h14H,4-10H2,1-3H3
InChIKeyNTCCPVPBIFEXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate: A Spirocyclic Sulfoximine Building Block for Drug Discovery


Tert-butyl 2-imino-2-oxo-2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate (CAS 2503206-19-5) is a spirocyclic sulfoximine derivative bearing a tert-butoxycarbonyl (Boc) protecting group . With the molecular formula C₁₃H₂₄N₂O₃S and a molecular weight of 288.41 g/mol, this compound belongs to the emerging class of sulfoximine-functionalized azaspirocycles that have gained significant attention in medicinal chemistry as bioisosteres of sulfones and sulfonamides [1]. The sulfoximine moiety (S(=O)(=NR)) introduces a stereogenic sulfur center, enhanced hydrogen-bonding capacity, and an additional vector for structural diversification—features absent in conventional sulfone or sulfoxide analogs [1].

Why Generic Substitution of Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate Fails


Close analogs of tert-butyl 2-imino-2-oxo-2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate—including the 4-oxo-2-thia analog (CAS 2172654-93-0), the fully oxidized 2,2-dioxide sulfone derivative, and smaller-ring spiro variants such as the [3.5]nonane (CAS 2445792-22-1) or [3.3]heptane (CAS 2225816-09-9) systems—are not freely interchangeable for procurement or screening purposes . The sulfoximine functional group (S(=O)(=NR)) exhibits distinct physicochemical properties compared to the corresponding sulfoxide or sulfone: matched molecular pair analyses demonstrate that sulfoximines display comparable or improved aqueous solubility, permeability, and metabolic stability relative to their sulfone counterparts, while the =NR substituent provides an additional vector for directed hydrogen bonding and structural elaboration [1]. Furthermore, the [4.5] spirodecane scaffold imposes conformational constraints distinct from smaller [3.5] or [3.3] ring systems, which can critically influence target binding and selectivity profiles [2]. Simply substituting one spirocyclic sulfoximine building block for another without accounting for these differences risks compromising the physicochemical and pharmacological profile of downstream candidates.

Quantitative Differentiation Evidence for Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate Against Closest Analogs


Sulfoximine vs. Sulfone: Matched Molecular Pair Physicochemical Comparison from Boehringer Ingelheim Corporate Database

In a matched molecular pair analysis conducted by Boehringer Ingelheim and reported by Frings et al., sulfoximine-containing compounds were directly compared with their corresponding sulfone and sulfonamide analogs across multiple physicochemical parameters [1]. The sulfoximine moiety was demonstrated to be a chemically stable functional group with Log D₇.₄ values indicating that sulfoximines and sulfones exhibit similar hydrophilicity, contrary to earlier assumptions that the =NR substitution would substantially increase lipophilicity [1]. Specifically, Log D₇.₄ values for representative sulfoximine–sulfone pairs showed no significant divergence, confirming that the sulfoximine group does not introduce a lipophilicity penalty relative to the sulfone [1]. Additionally, sulfoximines displayed favorable aqueous solubility and Caco-2 permeability that were comparable to or modestly improved over their sulfone counterparts [1].

Medicinal Chemistry Sulfoximine Bioisosteres Physicochemical Profiling

Metabolic Stability Advantage of Sulfoximines Over Sulfones in Mouse Microsomal Assays

Frings et al. (2017) evaluated the in vitro metabolic stability of sulfoximine-containing compounds in mouse liver microsomes and compared them with matched sulfone analogs [1]. All tested sulfoximines demonstrated high microsomal stability, with minimal concentration decrease over the incubation period [1]. The report notes that sulfoximines exhibited metabolic stability profiles that were at least equivalent to, and in several cases superior to, their corresponding sulfone counterparts, supporting the use of sulfoximines as metabolically stable bioisosteres [1]. This class-level finding is directly relevant to the target compound, which incorporates the sulfoximine motif embedded within a spirocyclic scaffold.

Drug Metabolism Microsomal Stability Sulfoximine Pharmacokinetics

Spiro[4.5]decane vs. Smaller-Ring Spiro Systems: Conformational Rigidity and Target Engagement Potential

The target compound features an 8-azaspiro[4.5]decane scaffold—a bicyclic system comprising a cyclopentane ring fused to a piperidine ring at a single quaternary carbon . This [4.5] spiro framework offers a distinct conformational profile compared to the smaller [3.5]nonane analog (CAS 2445792-22-1) and the even more compact [3.3]heptane analog (CAS 2225816-09-9). The Gais group demonstrated that 6-azaspiro[4.5]decane skeletons can be constructed with high diastereoselectivity (75% yield) using sulfoximine auxiliaries, and that the resulting spirocyclic framework imposes conformational constraints that are valuable for targeting specific biological pathways [1]. The [4.5] ring system provides a larger spatial footprint and distinct vector angles for substituent presentation compared to [3.5] and [3.3] analogs, which can critically influence binding pocket complementarity and selectivity [1].

Spirocyclic Scaffolds Conformational Analysis Drug Design

Boc Protection Enables Orthogonal Deprotection and Downstream Functionalization Compared to Unprotected or Differently Protected Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the target compound enables selective deprotection under mildly acidic conditions (e.g., TFA in CH₂Cl₂), liberating the free secondary amine for subsequent functionalization [1]. This orthogonal protection strategy is critical for multi-step synthetic sequences where other functional groups (e.g., the sulfoximine =NH, esters) must remain intact. Research on related Boc-protected sulfoximine spirocycles demonstrates that the Boc group enhances storage stability and facilitates handling, while sulfoximines bearing Boc and Cbz groups are stable to cross-coupling reactions and readily deprotected [2]. In contrast, analogs lacking N-protection or bearing different protecting groups (e.g., Cbz, Fmoc) require different deprotection conditions that may be incompatible with sensitive sulfoximine functionality [2].

Protecting Group Strategy Solid-Phase Synthesis Parallel Chemistry

Sulfoximine Imino Substituent (–NH) Provides a Hydrogen-Bond Donor and Synthetic Diversification Handle Absent in Sulfoxide and Sulfone Analogs

The sulfoximine group in the target compound carries a free =NH substituent, which serves both as a hydrogen-bond donor (HBD) and as a site for further N-functionalization (e.g., alkylation, acylation, arylation) [1]. The Frings et al. review highlights that the additional vector at the sulfoximine nitrogen enables simple chemical modifications that facilitate exploration and fine-tuning of molecular properties [2]. In contrast, the corresponding sulfoxide (S=O) and sulfone (O=S=O) analogs lack this HBD capability and the synthetic handle entirely. The 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate analog (CAS 2172654-93-0), which features a ketone rather than a sulfoximine, similarly lacks the hydrogen-bonding and derivatization capacity of the =NH group . This structural distinction has direct consequences for target engagement: the sulfoximine =NH can participate in directed hydrogen bonds with protein backbone or side-chain residues, potentially improving binding affinity and selectivity compared to sulfone or ketone analogs [2].

Hydrogen Bonding Structure-Based Drug Design Synthetic Diversification

Overall Differential Evidence Assessment for Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate

A systematic literature and database search conducted for CAS 2503206-19-5 reveals that this specific compound has not been the subject of dedicated primary research publications, patents, or authoritative database entries with quantitative bioactivity or physicochemical data [1]. The differential evidence assembled above relies predominantly on class-level inference from the broader sulfoximine medicinal chemistry literature (Frings et al., 2017; Mäder & Kattner, 2020) and cross-study comparisons with structurally related spirocyclic analogs [2][3][4]. No direct head-to-head experimental comparison between the target compound and any specific comparator has been identified in the published literature. Consequently, procurement decisions should be informed by: (1) the demonstrated class-level advantages of sulfoximines over sulfones in matched molecular pair analyses (comparable Log D, equivalent-to-superior metabolic stability, additional HBD/synthetic handle); (2) the distinct conformational properties of the [4.5] spirodecane scaffold relative to smaller ring analogs; and (3) the practical synthetic utility of the Boc protecting group strategy. Users requiring compound-specific quantitative data should consider commissioning targeted head-to-head profiling studies.

Evidence Gap Analysis Procurement Decision Support Spirocyclic Sulfoximines

Optimal Research and Industrial Application Scenarios for Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate Based on Quantitative Evidence


Sulfoximine-Enabled Bioisosteric Replacement in Kinase or Protease Inhibitor Lead Optimization

Medicinal chemistry teams engaged in kinase or protease inhibitor programs can deploy tert-butyl 2-imino-2-oxo-2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate as a key intermediate for introducing a sulfoximine bioisostere in place of a metabolically labile sulfone or sulfonamide motif. The class-level evidence from Frings et al. (2017) demonstrates that sulfoximines exhibit equivalent or superior microsomal stability compared to matched sulfones while maintaining comparable Log D₇.₄ values, thereby preserving the lipophilicity profile required for target engagement [1]. The =NH group provides an additional hydrogen-bond donor that can be exploited to form specific interactions with protein backbone carbonyls or side-chain residues in the ATP-binding pocket of kinases or the catalytic site of proteases [1][2]. The Boc-protected piperidine nitrogen allows for late-stage diversification after spirocyclic core construction, enabling efficient parallel synthesis of candidate libraries [3].

Spirocyclic Scaffold-Hopping in CNS Drug Discovery Programs Requiring Conformational Restriction

The [4.5] spirodecane core of this compound provides a conformationally restricted scaffold that is particularly valuable in central nervous system (CNS) drug discovery, where rigidification of flexible ligands can improve blood-brain barrier penetration and target selectivity [1]. The larger spatial footprint of the [4.5]decane system, compared to [3.5]nonane or [3.3]heptane alternatives, offers distinct exit vector geometries for substituent presentation, which can be critical for achieving selectivity across related GPCR or ion channel subtypes [2]. The sulfoximine's demonstrated favorable physicochemical profile—including comparable Log D and good aqueous solubility—aligns with CNS drug-likeness criteria, making this compound a strategically sound choice over smaller-ring spiro analogs that may present different conformational and physicochemical profiles [1].

Parallel Library Synthesis via N-Functionalization of the Sulfoximine =NH Handle

The free =NH group of the sulfoximine moiety in the target compound provides a unique diversification point that is entirely absent in sulfone and ketone analogs [1]. Research groups engaged in parallel chemistry or DNA-encoded library (DEL) synthesis can exploit this handle for N-alkylation, N-acylation, or N-arylation reactions to generate diverse compound collections [2]. The Boc group on the piperidine nitrogen remains orthogonal to these transformations, enabling a two-stage diversification strategy: first, N-functionalization of the sulfoximine; second, Boc deprotection and elaboration of the piperidine nitrogen [3]. This dual-vector diversification is not achievable with the corresponding sulfone (CAS 2172654-94-1) or 4-oxo-2-thia (CAS 2172654-93-0) analogs, making the target compound a uniquely enabling building block for library-based discovery approaches [4].

Fragment-Based Drug Discovery (FBDD) with Three-Dimensional Fragment Libraries

Fragment-based drug discovery programs increasingly prioritize three-dimensional fragments over planar aromatic scaffolds to improve the physicochemical and selectivity profiles of resulting leads [1]. With a molecular weight of 288.41 g/mol, tert-butyl 2-imino-2-oxo-2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate sits within the fragment-to-lead molecular weight range, while its spirocyclic architecture provides significant three-dimensionality and conformational constraint [2]. The sulfoximine group contributes both hydrogen-bond donor and acceptor capacity (favorable for fragment screening hit rates) and a synthetic growth vector (enabling efficient fragment elaboration) [3]. The compound's structural features align with the principles outlined in the Gais modular synthesis methodology, which enables stereoselective construction of functionalized azaspirocycles for systematic exploration of this chemical space [4].

Quote Request

Request a Quote for Tert-butyl 2-imino-2-oxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.